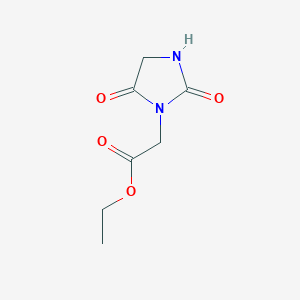

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-2-13-6(11)4-9-5(10)3-8-7(9)12/h2-4H2,1H3,(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXORIGNFLSKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368850 | |

| Record name | Ethyl (2,5-dioxoimidazolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117043-46-6 | |

| Record name | Ethyl (2,5-dioxoimidazolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Heterocycle

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, a derivative of hydantoin (imidazolidine-2,5-dione), represents a key structural motif in medicinal chemistry and drug discovery. The hydantoin scaffold is a privileged structure, appearing in a variety of biologically active compounds with applications including anticonvulsant, antiarrhythmic, and antidiabetic agents[1]. The incorporation of an ethyl acetate moiety at the N-1 position of the hydantoin ring introduces a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, offering insights into the underlying chemical principles and detailed experimental protocols.

Synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate: A Guided Approach to N-Alkylation

The synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is primarily achieved through the N-alkylation of hydantoin with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the hydantoin ring attacks the electrophilic carbon of the ethyl haloacetate.

Key Considerations in the Synthetic Strategy

The hydantoin ring possesses two nitrogen atoms (N-1 and N-3) that can potentially undergo alkylation. The N-3 position is generally more acidic and therefore more readily deprotonated and alkylated under mild basic conditions[2]. To selectively obtain the N-1 substituted product, careful consideration of the reaction conditions is crucial. While a direct alkylation may lead to a mixture of N-1 and N-3 isomers, potentially requiring chromatographic separation, specific strategies can be employed to favor the desired N-1 substitution. These can include the use of specific base and solvent systems or a protection-deprotection strategy for the N-3 position[2].

For the purpose of this guide, we will focus on a direct alkylation approach, which is often a practical starting point in a research setting.

Experimental Protocol: N-Alkylation of Hydantoin

This protocol is based on established methods for the N-alkylation of related heterocyclic compounds[3][4].

Materials:

-

Hydantoin (Imidazolidine-2,5-dione)

-

Ethyl chloroacetate (or ethyl bromoacetate)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydantoin (1.0 eq) in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. The suspension should be stirred vigorously.

-

Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.1 - 1.2 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.

Causality Behind Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

-

Base: Potassium carbonate is a mild base suitable for deprotonating the hydantoin nitrogen. Stronger bases like sodium hydride could also be used, potentially leading to different selectivity[4].

-

Temperature: Heating the reaction mixture increases the reaction rate. The optimal temperature may need to be determined empirically.

-

Purification: Column chromatography is essential to separate the desired N-1 alkylated product from the starting material, the N-3 alkylated isomer, and any di-alkylated byproducts.

Characterization of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, which can serve as a preliminary reference[5].

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₄ |

| Molecular Weight | 186.17 g/mol |

| Exact Mass | 186.0641 Da |

| XLogP3 | -0.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 75.7 Ų |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. The expected signals for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate are:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group, typically in the range of δ 1.2-1.4 ppm.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group, typically in the range of δ 4.1-4.3 ppm.

-

A singlet for the methylene protons of the acetate group (-CH₂-CO), typically in the range of δ 4.0-4.5 ppm.

-

A singlet for the methylene protons of the hydantoin ring (-CH₂-), typically in the range of δ 3.5-4.0 ppm.

-

A broad singlet for the N-H proton of the hydantoin ring, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The expected signals are:

-

A signal for the methyl carbon (-CH₃) of the ethyl group, typically in the range of δ 13-15 ppm.

-

A signal for the methylene carbon (-CH₂-) of the ethyl group, typically in the range of δ 61-63 ppm.

-

A signal for the methylene carbon of the acetate group (-CH₂-CO), typically in the range of δ 45-50 ppm.

-

A signal for the methylene carbon of the hydantoin ring (-CH₂-), typically in the range of δ 40-45 ppm.

-

Signals for the two carbonyl carbons (C=O) of the hydantoin ring and the ester carbonyl, typically in the range of δ 155-175 ppm.

-

2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

-

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹.

-

C=O stretch: Strong absorption bands for the two amide carbonyls and the ester carbonyl in the region of 1650-1750 cm⁻¹.

-

C-N stretch: Bands in the region of 1000-1350 cm⁻¹.

-

C-O stretch: Bands for the ester group in the region of 1000-1300 cm⁻¹.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, the expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 186 or 187, respectively. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow Diagrams

Caption: Synthesis workflow for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.

Caption: Characterization workflow for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.

Conclusion

This technical guide has outlined a robust framework for the synthesis and characterization of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate. By understanding the nuances of the N-alkylation of the hydantoin ring and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this valuable chemical intermediate. The methodologies and insights provided herein are intended to empower scientists in their pursuit of novel therapeutics and advanced materials.

References

-

Ramli, Y., Akrad, R., Guerrab, W., Taoufik, J., Ansar, M., & Mague, J. T. (2017). Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate. IUCrData, 2(2), x170098. [Link]

-

PubChem. (n.d.). Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?[Link]

-

Kaur, N., & Kishore, D. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules. ChemistrySelect, 6(16), 3845-3871. [Link]

-

de Fátima, Â., Modolo, L. V., & de Resende, J. M. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 14(7), 2571–2581. [Link]

-

MDPI. (2023). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. [Link]

Sources

- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | C7H10N2O4 | CID 2512407 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl (2,5-dioxoimidazolidin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, a heterocyclic compound of significant interest in the pharmaceutical industry. While not a therapeutic agent itself, its primary relevance stems from its classification as "Daprodustat Impurity 18," a process-related impurity in the manufacturing of the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, Daprodustat.[1] This guide delves into the known chemical and physical properties of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, outlines a proposed synthetic pathway based on established chemical principles, and discusses its critical role in the quality control and regulatory compliance of Daprodustat. Safety and handling protocols are also provided to ensure its proper management in a laboratory setting.

Introduction and Identification

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, also known as N-Carbethoxymethylhydantoin, belongs to the hydantoin class of compounds.[2] Hydantoins are five-membered heterocyclic rings containing a ureide moiety. While many hydantoin derivatives exhibit a broad spectrum of biological activities, the significance of this particular molecule lies in its emergence as a process impurity in the synthesis of Daprodustat, a drug used to treat anemia associated with chronic kidney disease.[1][3] As such, its synthesis, characterization, and quantification are of paramount importance for pharmaceutical scientists and regulatory bodies to ensure the purity, safety, and efficacy of the final drug product.[4]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate[1] |

| Synonyms | N-Carbethoxymethylhydantoin, Daprodustat Impurity 18[1] |

| CAS Number | 117043-46-6[1] |

| Molecular Formula | C₇H₁₀N₂O₄[1] |

| Molecular Weight | 186.17 g/mol [1] |

| Canonical SMILES | CCOC(=O)CN1C(=O)CNC1=O[1] |

| InChIKey | GNXORIGNFLSKCZ-UHFFFAOYSA-N[1] |

Physicochemical Properties

Experimental data on the physicochemical properties of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate are not widely available in published literature. However, computational predictions and data from structurally related compounds can provide valuable estimates.

Table of Physicochemical Properties:

| Property | Value (Predicted/Computed) | Source |

| XLogP3 | -0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 75.7 Ų | PubChem[1] |

| Melting Point | Estimated to be in the range of 100-150 °C, typical for similar hydantoin derivatives. | N/A |

| Boiling Point | Likely to decompose upon heating at atmospheric pressure. | N/A |

| Solubility | Predicted to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water is expected. | N/A |

Synthesis and Reactivity

A specific, documented synthesis for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is not readily found in peer-reviewed journals. However, a plausible and chemically sound synthetic route can be proposed based on the known reactivity of hydantoins. The most straightforward approach involves the N-alkylation of the hydantoin ring with an appropriate ethyl haloacetate. The N1-position of the hydantoin ring is more nucleophilic than the N3-position, which is flanked by two carbonyl groups, making selective alkylation at N1 feasible.

A similar reaction has been successfully employed for the synthesis of Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate, where 5,5-diphenylhydantoin was reacted with ethyl bromoacetate in the presence of a base.[5]

Proposed Synthetic Protocol

This protocol describes a proposed method for the synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.

Materials:

-

Hydantoin

-

Ethyl chloroacetate (or ethyl bromoacetate)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or another polar aprotic solvent

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of hydantoin (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.1 eq) to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.

Synthetic Workflow Diagram

Caption: Proposed synthesis workflow for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.

Role as a Pharmaceutical Impurity in Daprodustat

The primary context for the study of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is its identification as a process-related impurity in the manufacture of Daprodustat.[1] Daprodustat is an oral medication for anemia associated with chronic kidney disease.[3] The presence of impurities, even in trace amounts, can impact the safety and efficacy of a drug, making their identification, characterization, and control a critical aspect of drug development and manufacturing.[4]

The formation of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate as an impurity likely arises from a side reaction or from a starting material or intermediate used in the synthesis of Daprodustat. A comprehensive impurity profile of Daprodustat would include the characterization of this and other related substances.[6] Regulatory agencies require stringent control over impurities in active pharmaceutical ingredients (APIs).

Relationship to Daprodustat

Caption: Relationship of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate to Daprodustat synthesis and quality control.

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the expected spectral characteristics can be predicted based on the molecule's structure.

¹H NMR Spectroscopy (Predicted)

-

Ethyl Group (CH₂CH₃): A quartet integrating to 2H is expected for the methylene (-CH₂-) protons, likely in the range of 4.1-4.3 ppm, due to deshielding by the adjacent oxygen atom. A triplet integrating to 3H is expected for the methyl (-CH₃) protons, likely in the range of 1.2-1.4 ppm.

-

Methylene Group (-CH₂-N): A singlet integrating to 2H is expected for the methylene protons attached to the nitrogen of the hydantoin ring, likely in the range of 3.8-4.2 ppm.

-

Hydantoin Ring (-CH₂-NH-): A singlet integrating to 2H is expected for the methylene protons within the hydantoin ring, likely around 3.5-3.9 ppm. The NH proton would likely appear as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbons (C=O): Two distinct signals are expected for the two carbonyl carbons in the hydantoin ring, likely in the range of 155-175 ppm.[6] The ester carbonyl carbon is also expected in this region, typically around 170 ppm.[7]

-

Ethyl Group (CH₂CH₃): The methylene carbon (-CH₂-) is expected around 60-65 ppm, and the methyl carbon (-CH₃) is expected around 14-16 ppm.[7]

-

Methylene Carbons (-CH₂-N and -CH₂- in ring): The methylene carbon attached to the nitrogen is expected in the range of 40-50 ppm, and the methylene carbon within the hydantoin ring is expected in a similar range.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretching: Strong absorption bands are expected for the carbonyl groups. The two imide carbonyls of the hydantoin ring are likely to appear in the region of 1700-1780 cm⁻¹. The ester carbonyl stretch is expected around 1735-1750 cm⁻¹.[8][9]

-

N-H Stretching: A moderate absorption band for the N-H stretch in the hydantoin ring is expected in the range of 3200-3300 cm⁻¹.

-

C-O Stretching: A strong absorption for the C-O stretch of the ester group is expected in the range of 1150-1250 cm⁻¹.[10]

-

C-H Stretching: Absorptions for C-H stretching of the methylene and methyl groups are expected in the range of 2850-3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 186.

-

Fragmentation: Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give an acylium ion, and the loss of ethylene via a McLafferty rearrangement if applicable.[11][12] Fragmentation of the hydantoin ring is also possible.

Safety and Handling

Based on the available GHS information, Ethyl (2,5-dioxoimidazolidin-1-yl)acetate should be handled with care in a laboratory setting.[1]

-

Health Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is a compound of specialized interest, primarily driven by its role as a process-related impurity in the synthesis of Daprodustat. While detailed experimental data on its physicochemical properties are scarce, its chemical identity and significance in pharmaceutical quality control are well-established. This guide has provided a comprehensive overview based on available data, computational predictions, and established chemical principles to serve as a valuable resource for researchers and professionals in the field of drug development and analysis. The proposed synthetic protocol offers a practical starting point for its laboratory-scale preparation for use as an analytical standard. As with all chemical compounds, appropriate safety precautions should be taken during its handling and use.

References

- Ramli, Y., Akrad, R., Guerrab, W., Taoufik, J., Ansar, M., & Mague, J. T. (2017). Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate.

- Marinov, M., Frenkeva, M., Naydenova, E., & Stoyanov, N. (2022). Synthesis and characterization of N3-acetyl derivatives of spirohydantoins. Journal of Chemical Technology and Metallurgy, 57(1), 25-31.

-

PubChem. (n.d.). Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Daprodustat-impurities. Retrieved from [Link]

-

Request PDF. (2025, August 22). HPLC and LCMS/MS based chromatographic screening method impurities of Daprodustat with degradation kinetics, characterization and in silico toxicity. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical parameters of synthesized hydantoins. Retrieved from [Link]

-

PubMed. (2022). Chemistry, Analysis, and Biological Aspects of Daprodustat, A New Hypoxia Inducible Factor Prolyl Hydroxylase Inhibitor: A Comprehensive Review. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2025, October 17). A Novel Synthetic Process of Daprodustat. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Absorption Table. Retrieved from [Link]

-

PubMed. (n.d.). Daprodustat. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

-

MDPI. (2022). Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate. Retrieved from [Link]

-

Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Retrieved from [Link]

-

TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. Retrieved from [Link]

-

University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydantoin and Its Derivatives. Retrieved from [Link]

-

University of Sheffield. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

YouTube. (2021, November 8). Impurities in Drug Substances/Products: Global Guidances & USP Perspective. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

Veeprho. (n.d.). Daprodustat Impurities and Related Compound. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

-

PubMed. (2022). Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 100% ethyl acetate, neat. Retrieved from [Link]

-

MDPI. (2026, January 25). Development and Systematic Evaluation of a Low-Irritation PFD-AIS Formulation for Pulmonary-Targeted Therapy. Retrieved from [Link]

-

SlidePlayer. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

DOI. (n.d.). Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor–Prolyl Hydroxylase Inhibitor for Anemia. Retrieved from [Link]

-

SynZeal. (n.d.). Daprodustat Impurities. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Study.com. (n.d.). Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks. Retrieved from [Link]

-

ResearchGate. (2017, September 19). Discovery and Preclinical Characterization of GSK1278863 (daprodustat), A Small Molecule Hypoxia Inducible Factor (HIF)-Prolyl Hydroxylase Inhibitor for Anemia. Retrieved from [Link]

-

Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties and pharmacokinetic data of the studied compounds. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. Chemistry, Analysis, and Biological Aspects of Daprodustat, A New Hypoxia Inducible Factor Prolyl Hydroxylase Inhibitor: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openmedscience.com [openmedscience.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. youtube.com [youtube.com]

- 5. Daprodustat | C19H27N3O6 | CID 91617630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 13C nuclear magnetic resonance studies on the conformation of substituted hydantoins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tutorchase.com [tutorchase.com]

An In-depth Technical Guide to Ethyl (2,5-dioxoimidazolidin-1-yl)acetate (CAS 117043-46-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Intermediate

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, a molecule situated at the intersection of fundamental organic synthesis and pharmaceutical development, presents a compelling case for a detailed technical examination. While not a household name in the chemical lexicon, its structural motif, the hydantoin ring, is a cornerstone in medicinal chemistry, and its identity as a known impurity in the synthesis of the drug Daprodustat underscores its practical relevance. This guide, designed for the discerning researcher, aims to provide a comprehensive understanding of this compound, from its synthesis and chemical behavior to its potential applications and its significance in the context of pharmaceutical quality control. By synthesizing established chemical principles with practical, field-proven insights, this document serves as a vital resource for those working with or encountering this versatile chemical entity.

Molecular Overview and Physicochemical Properties

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is a heterocyclic compound featuring a central imidazolidine-2,5-dione (hydantoin) ring N-substituted with an ethyl acetate group. This seemingly simple structure belies a rich chemical functionality that dictates its reactivity and potential applications.

| Property | Value | Source |

| CAS Number | 117043-46-6 | [1] |

| Molecular Formula | C₇H₁₀N₂O₄ | [1] |

| Molecular Weight | 186.17 g/mol | [1] |

| IUPAC Name | ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | [1] |

| Synonyms | 1-Imidazolidineacetic acid, 2,5-dioxo-, ethyl ester; Daprodustat Impurity 18 | [1] |

| Appearance | Powder (predicted) | [2] |

| Topological Polar Surface Area | 75.7 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

The presence of both hydrogen bond donors (the N-H group on the hydantoin ring) and multiple acceptors (the carbonyl and ester oxygens) suggests that this molecule can participate in a variety of intermolecular interactions, influencing its solubility and crystal packing.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis can be conceptualized as a nucleophilic substitution reaction where the hydantoin anion acts as the nucleophile, attacking the electrophilic carbon of the ethyl haloacetate.

dot

Caption: Proposed synthetic workflow for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.

Detailed Experimental Protocol (Adapted from a similar synthesis[3])

Materials:

-

Hydantoin

-

Ethyl bromoacetate (or ethyl chloroacetate)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

-

N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add hydantoin (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF or acetonitrile to the flask to dissolve or suspend the hydantoin. Add anhydrous potassium carbonate (1.5-2.0 eq). If using, add a catalytic amount of tetrabutylammonium bromide (0.1 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1-1.2 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the more acidic N-H proton of the hydantoin ring without causing significant side reactions. Stronger bases like sodium hydride (NaH) could also be employed, particularly if the reaction is sluggish.

-

Solvent Selection: DMF and acetonitrile are polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation of the base while leaving the nucleophilic anion relatively free.

-

Phase-Transfer Catalyst: In cases where the solubility of the hydantoin salt is low, a phase-transfer catalyst like TBAB can facilitate the transfer of the hydantoin anion from the solid phase or a separate liquid phase to the organic phase where the reaction with the ethyl haloacetate occurs.

-

N-1 vs. N-3 Alkylation: The hydantoin ring has two N-H protons. The proton at the N-3 position is generally more acidic and therefore more readily deprotonated and alkylated under basic conditions. However, the N-1 position can also be alkylated, and the selectivity can be influenced by the reaction conditions, including the base, solvent, and temperature. For the synthesis of the N-1 substituted product, specific conditions favoring this regioselectivity would need to be optimized, potentially involving kinetic versus thermodynamic control.

Reactivity and Chemical Behavior

The chemical reactivity of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is primarily dictated by the interplay of the hydantoin ring and the ethyl acetate substituent.

Nucleophilic Attack on the Hydantoin Ring

The carbonyl groups of the hydantoin ring are susceptible to nucleophilic attack. Under strong basic conditions, this can lead to the hydrolysis of the ring, ultimately yielding N-(carboxymethyl)glycine.

dot

Caption: Simplified hydrolysis pathway of the hydantoin ring.

Reactions at the Methylene Group of the Acetate Moiety

The methylene group alpha to the ester carbonyl is acidic and can be deprotonated by a strong base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations, providing a route to more complex derivatives.

Hydrolysis of the Ester Group

The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, (2,5-dioxoimidazolidin-1-yl)acetic acid. This transformation can be useful for further derivatization, such as amide bond formation.

Applications in Research and Drug Development

While specific biological activities for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate have not been extensively reported, its structural components suggest several potential areas of application.

As a Building Block in Medicinal Chemistry

The hydantoin scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of approved drugs with a wide range of biological activities, including anticonvulsant (e.g., Phenytoin), antiarrhythmic, and anticancer properties. Ethyl (2,5-dioxoimidazolidin-1-yl)acetate serves as a versatile starting material for the synthesis of novel hydantoin derivatives. The ethyl acetate handle allows for the introduction of various functional groups through ester hydrolysis followed by amide coupling, or through reactions at the alpha-carbon.

Role as "Daprodustat Impurity 18"

Daprodustat is a drug used for the treatment of anemia associated with chronic kidney disease. The identification of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate as an impurity in the synthesis of Daprodustat highlights its importance in the context of pharmaceutical manufacturing and quality control. Understanding the formation pathways of this impurity is crucial for developing robust manufacturing processes that minimize its presence in the final active pharmaceutical ingredient (API). Its presence as a reference standard is essential for analytical method development and validation to ensure the purity and safety of Daprodustat.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers and scientists handling this compound should consult the full Safety Data Sheet (SDS) from their supplier and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area.

Conclusion and Future Perspectives

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, while primarily known as a pharmaceutical impurity, holds significant potential as a versatile building block for the synthesis of novel hydantoin derivatives. Its straightforward, albeit not formally published, synthesis and the rich reactivity of its constituent functional groups make it an attractive starting material for medicinal chemistry programs targeting a wide array of diseases. Further exploration of its reactivity and the development of stereoselective transformations will undoubtedly unlock new avenues for its application in the synthesis of complex and biologically active molecules. The continued importance of Daprodustat will also ensure that the analytical chemistry and process control related to this compound remain an active area of interest.

References

-

Ramli, Y., Akrad, R., Guerrab, W., Taoufik, J., Ansar, M., & Mague, J. T. (2017). Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate. IUCrData, 2(2), x170098. [Link]

-

PubChem. (n.d.). Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Daprodustat-impurities. Retrieved from [Link]

-

SynZeal. (n.d.). Daprodustat Impurities. Retrieved from [Link]

Sources

"Ethyl (2,5-dioxoimidazolidin-1-yl)acetate" solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability characteristics of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions based on chemical principles with actionable, field-proven experimental protocols. Given the limited publicly available experimental data for this specific molecule, this guide establishes a predictive framework and outlines the necessary methodologies for empirical validation, ensuring a self-validating and trustworthy approach to its handling and formulation.

Introduction and Physicochemical Profile

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is a heterocyclic organic compound featuring a hydantoin core. The hydantoin ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous synthetic drugs.[1] Understanding the fundamental properties of solubility and stability is therefore a critical first step in the evaluation of any new derivative for potential development.

The molecule's structure, comprising a polar hydantoin ring and an ethyl acetate side chain, dictates its behavior in various environments.

Caption: Chemical structure of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.

A summary of its key computed physicochemical properties from the PubChem database provides a foundational understanding of the molecule.[2]

| Property | Value | Interpretation & Implication |

| Molecular Weight | 186.17 g/mol | Low molecular weight, favorable for solubility. |

| XLogP3 | -0.4 | Negative value indicates hydrophilicity; predicts higher solubility in polar solvents. |

| Hydrogen Bond Donor Count | 1 | The N-H group on the hydantoin ring can donate a hydrogen bond. |

| Hydrogen Bond Acceptor Count | 4 | Four sites (two carbonyl oxygens, two ester oxygens) can accept hydrogen bonds. |

| Topological Polar Surface Area | 75.7 Ų | Indicates good potential for membrane permeability and contributes to polarity. |

Solubility Profile: Predictions and Experimental Verification

Theoretical Assessment: The chemical structure strongly suggests a preference for polar solvents. The negative XLogP3 value and substantial polar surface area predict good solubility in water and polar organic solvents, while poor solubility is expected in non-polar lipophilic solvents.

Aqueous Solubility: The solubility in aqueous media is predicted to be pH-dependent. The N-H proton on the hydantoin ring is weakly acidic. At pH values above the compound's pKa, the hydantoin ring will deprotonate to form an anionic salt, which is significantly more water-soluble. For unsubstituted hydantoin derivatives, the pKa is typically in the range of 9-10. Therefore, a marked increase in aqueous solubility is anticipated as the pH approaches and exceeds this range. Conversely, in acidic to neutral pH (pH 1-8), the solubility of the un-ionized form is expected to be relatively constant.[3]

Organic Solvent Solubility: Based on the principle of "like dissolves like," the following solubility profile is predicted:

-

High Solubility: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

-

Moderate Solubility: Ethanol, Methanol, Acetone

-

Low to Insoluble: Dichloromethane, Chloroform, Toluene, Hexane

Table 2: Predicted Solubility of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate Note: These are predictive values. Experimental verification is mandatory.

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7.0) | Moderate | Polar nature, but limited by crystal lattice energy. |

| Water (pH 10.0) | High | Formation of a more soluble anionic salt. |

| Ethanol | Moderate to High | Polar protic solvent, capable of H-bonding. |

| DMSO | High | Highly polar aprotic solvent, effective at solvating polar molecules. |

| Acetone | Moderate | Polar aprotic solvent. |

| Hexane | Insoluble | Non-polar solvent, unable to disrupt the polar interactions of the solute. |

Protocol for Experimental Solubility Determination

This protocol describes a standard equilibrium shake-flask method, a robust and widely accepted technique for determining thermodynamic solubility.

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove the vials and allow them to stand at the same temperature to let undissolved solids settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute this aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, against a standard curve prepared from a known stock solution of the compound.

-

Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility of the compound in that solvent at that temperature.

Stability Profile: Degradation Pathways and Forced Degradation

Theoretical Assessment: The molecule possesses two primary sites susceptible to chemical degradation: the ester side chain and the amide bonds within the hydantoin ring. Hydrolysis is the most anticipated degradation pathway.

Predicted Degradation Pathways:

-

Ester Hydrolysis: Under both acidic and basic conditions, the ethyl acetate group is susceptible to hydrolysis, yielding (2,5-dioxoimidazolidin-1-yl)acetic acid and ethanol. This is often the most facile degradation route for ester-containing molecules.

-

Hydantoin Ring Opening: The amide bonds of the hydantoin ring can undergo hydrolysis, particularly under strong acidic or basic conditions.[4][5] This is a more strenuous reaction than ester hydrolysis. Cleavage of the C2-N3 bond would lead to the formation of a hydantoic acid derivative. Complete hydrolysis under harsh conditions (e.g., strong acid and heat) can ultimately lead to the formation of glycine and ammonia.[4]

Caption: Predicted Primary Hydrolytic Degradation Pathways.

Forced Degradation Studies (Stress Testing): To empirically determine the stability of a compound and identify its degradation products, a forced degradation study is essential. This involves subjecting the compound to stress conditions that are harsher than accelerated storage conditions.

Protocol for Forced Degradation Study

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

-

Stress Conditions:

-

Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60 °C).

-

Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Typically kept at room temperature due to the high reactivity.

-

Oxidative: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-6%). Keep at room temperature.

-

Thermal: Store aliquots of the stock solution and the solid compound in an oven at a high temperature (e.g., 80 °C).

-

Photolytic: Expose the stock solution and solid compound to controlled light conditions as specified by ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours).

-

Sample Quenching: For acid and base-stressed samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis to stop the degradation reaction.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity and detecting the emergence of new peaks.

-

Identification: For samples showing significant degradation, use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the degradation products, which is essential for structural elucidation and confirming the proposed degradation pathways.

Recommended Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for the analysis of both solubility and stability samples.

Starting HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Example Gradient: 5% B to 95% B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance (likely around 210-230 nm due to the carbonyl groups). A PDA detector is highly recommended.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

This method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification.

Conclusion

References

- Bommarius, A. S., Schwarm, M., & Drauz, K. (1998). Biocatalysis to Amino Acids and Other Commercially Valuable Compounds.

-

Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Retrieved from study.com.[1]

-

Wikipedia. (n.d.). Hydantoin. Retrieved from en.wikipedia.org.[4]

-

ACS Publications. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry.[6]

-

Okada, J., et al. (1980). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Chemical & Pharmaceutical Bulletin, 28(7), 2027-2034.[3]

-

ResearchGate. (2018). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid.[7]

-

ResearchGate. (2009). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids.[8]

-

ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoic acid.[5]

-

ResearchGate. (2015). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution.[9]

-

ACS Publications. (2022). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews.[10]

-

BenchChem. (2025). Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives.[11]

-

ResearchGate. (2017). Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate.[12]

-

MDPI. (2024). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme.[13]

-

Receptor Chem. (n.d.). Product listings.[14]

-

PubChem. (n.d.). Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate. Retrieved from pubchem.ncbi.nlm.nih.gov.[2]

-

Echemi. (n.d.). ETHYL (2,5-DIOXOIMIDAZOLIDIN-1-YL)ACETATE. Retrieved from echemi.com.[15]

Sources

- 1. study.com [study.com]

- 2. Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | C7H10N2O4 | CID 2512407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydantoin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Receptor Chem - Innovation in Life Science Research [receptorchem.co.uk]

- 15. echemi.com [echemi.com]

"Ethyl (2,5-dioxoimidazolidin-1-yl)acetate" mechanism of action

An In-Depth Technical Guide to the Proposed Mechanisms of Action of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate

Abstract

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is a molecule belonging to the hydantoin class of heterocyclic compounds. While the specific mechanism of action for this particular derivative has not been extensively elucidated in publicly available literature, its core hydantoin (imidazolidine-2,4-dione) scaffold is a well-established pharmacophore present in numerous clinically significant drugs.[1] This guide provides an in-depth exploration of the proposed mechanisms of action for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, drawing parallels from the known biological activities of structurally related hydantoin derivatives. We will delve into two primary hypothesized pathways: anticonvulsant activity through modulation of voltage-gated sodium channels and antimicrobial effects via multiple potential targets. This document is intended for researchers, scientists, and drug development professionals, offering a framework for investigating the pharmacological profile of this and similar compounds.

Introduction to the Hydantoin Scaffold

The hydantoin ring is a privileged structure in medicinal chemistry, renowned for its synthetic accessibility and the diverse biological activities exhibited by its derivatives.[1] Clinically approved drugs containing the hydantoin moiety include the anticonvulsant phenytoin, the antimicrobial agent nitrofurantoin, and the androgen receptor antagonist enzalutamide.[1] The biological effects of hydantoin derivatives are highly dependent on the nature and position of substituents on the core ring structure.[2] Ethyl (2,5-dioxoimidazolidin-1-yl)acetate features an ethyl acetate group at the N-1 position, a modification that can significantly influence its pharmacokinetic and pharmacodynamic properties.

Proposed Mechanism of Action I: Anticonvulsant Activity

A prominent and well-characterized therapeutic application of hydantoin derivatives is in the management of epilepsy.[3][4] The archetypal hydantoin anticonvulsant, phenytoin, exerts its effects primarily through the modulation of neuronal voltage-gated sodium channels.[5]

Molecular Target: Voltage-Gated Sodium Channels

Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in neurons.[6] During a seizure, neurons exhibit excessive, high-frequency firing. Hydantoin anticonvulsants like phenytoin stabilize the neuronal membrane by binding to the inactivated state of the sodium channel.[3][5] This action is both voltage- and use-dependent, meaning the drug has a higher affinity for channels on neurons that are rapidly firing, a characteristic of epileptic seizures.[3] By prolonging the inactivated state of the sodium channel, these drugs prevent the return of the channel to its active state, thereby limiting the sustained, high-frequency firing of neurons that underlies seizure activity.[5][7]

It is hypothesized that Ethyl (2,5-dioxoimidazolidin-1-yl)acetate may share this mechanism of action. The ethyl acetate substituent at the N-1 position could influence the compound's lipophilicity, cell permeability, and interaction with the sodium channel binding site, thereby modulating its potency and efficacy as an anticonvulsant.

Experimental Validation: Anticonvulsant Screening

To investigate the potential anticonvulsant properties of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, a combination of in vivo and in vitro assays is recommended.

The MES test is a widely used animal model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures, a seizure type often responsive to sodium channel blockers.[8]

Protocol:

-

Animal Model: Adult male mice or rats.

-

Compound Administration: Administer Ethyl (2,5-dioxoimidazolidin-1-yl)acetate or vehicle control intraperitoneally at various doses.

-

Induction of Seizure: At the time of predicted peak effect, induce a seizure by delivering a brief electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds) via corneal or auricular electrodes.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Calculate the median effective dose (ED50) required to protect 50% of the animals from the tonic hindlimb extension.

This technique allows for the direct assessment of the compound's effect on voltage-gated sodium channels in cultured neurons or cell lines expressing these channels.

Protocol:

-

Cell Culture: Use primary neuronal cultures (e.g., cortical or hippocampal neurons) or a cell line stably expressing a specific sodium channel subtype (e.g., HEK293 cells expressing Nav1.2).

-

Electrophysiological Recording: Establish a whole-cell patch-clamp configuration.

-

Voltage Protocol: Apply a voltage protocol to elicit sodium currents. To assess use-dependent block, apply a train of depolarizing pulses.

-

Compound Application: Perfuse the cells with a solution containing Ethyl (2,5-dioxoimidazolidin-1-yl)acetate at various concentrations.

-

Data Analysis: Measure the reduction in sodium current amplitude in the presence of the compound. For use-dependent block, analyze the progressive decrease in current amplitude during the pulse train.

Visualizing the Anticonvulsant Mechanism

Caption: Proposed anticonvulsant mechanism of action.

Proposed Mechanism of Action II: Antimicrobial Activity

The hydantoin scaffold is also present in antimicrobial agents, with nitrofurantoin being a notable example. The antimicrobial mechanism of hydantoins is considered complex and potentially multifaceted, which may contribute to a lower incidence of bacterial resistance.[9]

Potential Molecular Targets in Microbes

Several mechanisms have been proposed for the antimicrobial action of hydantoin derivatives:

-

Damage to Bacterial DNA: Some hydantoins can be reduced by bacterial flavoproteins to generate reactive intermediates that damage bacterial DNA and other macromolecules.[9]

-

Inhibition of Protein Synthesis: These compounds may bind to bacterial ribosomes, thereby inhibiting the synthesis of essential bacterial enzymes and proteins.[9][10]

-

Disruption of Cell Membrane Integrity: More recent studies suggest that certain hydantoin derivatives can act on bacterial membranes, leading to permeabilization, leakage of cellular contents, and cell death.[10][11]

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate could potentially exert its antimicrobial effects through one or a combination of these mechanisms.

Experimental Validation: Antimicrobial Screening

A systematic approach is required to determine the antimicrobial potential and elucidate the mechanism of action of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.[12]

Protocol:

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

-

Compound Preparation: Prepare a serial two-fold dilution of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Endpoint: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

The SYTOX Green uptake assay can be used to assess damage to the bacterial cell membrane. SYTOX Green is a fluorescent dye that cannot penetrate intact cell membranes but fluoresces upon binding to nucleic acids in cells with compromised membranes.

Protocol:

-

Bacterial Suspension: Prepare a suspension of the test bacteria in a suitable buffer.

-

Compound Treatment: Add Ethyl (2,5-dioxoimidazolidin-1-yl)acetate at its MIC and multiples of the MIC to the bacterial suspension. Include a positive control (e.g., a membrane-disrupting peptide) and a negative control (vehicle).

-

Dye Addition: Add SYTOX Green dye to all samples.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: A significant increase in fluorescence in the presence of the compound indicates membrane permeabilization.

Visualizing the Antimicrobial Workflow

Caption: Experimental workflow for antimicrobial evaluation.

Quantitative Data Summary

The following table presents hypothetical data from the proposed experimental assays to illustrate expected outcomes.

| Assay | Test Organism/System | Parameter | Hypothetical Result for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate | Positive Control Result |

| Anticonvulsant | ||||

| Maximal Electroshock (MES) | Mouse | ED50 | 50 mg/kg | Phenytoin: 10 mg/kg |

| Patch-Clamp Electrophysiology | HEK293 cells (Nav1.2) | IC50 | 15 µM | Phenytoin: 5 µM |

| Antimicrobial | ||||

| Broth Microdilution | S. aureus | MIC | 16 µg/mL | Vancomycin: 1 µg/mL |

| Broth Microdilution | E. coli | MIC | 32 µg/mL | Ciprofloxacin: 0.015 µg/mL |

| Membrane Permeability | S. aureus | Fluorescence Fold Increase | 8-fold increase over baseline | Polymyxin B: 10-fold increase |

Conclusion

While the definitive mechanism of action of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate remains to be experimentally determined, its structural classification as a hydantoin derivative provides a strong foundation for hypothesizing its potential biological activities. The most probable mechanisms include anticonvulsant effects through the modulation of voltage-gated sodium channels and antimicrobial action via interference with essential bacterial processes. The experimental protocols and frameworks outlined in this guide offer a comprehensive approach to systematically investigate these proposed mechanisms, thereby enabling a thorough characterization of the pharmacological profile of this compound for potential therapeutic development.

References

-

Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]]

-

Park, S. B., & Shin, D. Y. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 517-545. [Link]1]

-

Pattan, S. R., et al. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104.[3]

-

Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 172-177.[4][13]

-

Sills, G. J. (2013). Mechanisms of action of antiepileptic drugs. Epilepsy Society. Retrieved from [Link]6]

-

RxList. (n.d.). How Do Hydantoin Anticonvulsants Work?. Retrieved from [Link]5]

-

Wang, Y., et al. (2021). Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. European Journal of Medicinal Chemistry, 223, 113653.[11]

-

Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(9), e19324.[12]

-

Drugs.com. (n.d.). List of Hydantoin anticonvulsants. Retrieved from [Link]7]

- Moshé, S. L. (2000). Mechanisms of action of anticonvulsant agents. Neurology, 55(5 Suppl 1), S32-40.

-

Mostafa, A. A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 12(3), 290-303.[14][15]

-

Amari, G., et al. (2021). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 26(13), 4024.[2]

-

Liu, K., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. ACS Infectious Diseases, 3(12), 929-936.[9]

-

Patel, K. R., & Borisa, A. P. (2024). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. The Bioscan, 19(2), 89-93.[10][16]

-

Hosseini, S. M., et al. (2015). In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures. Iranian Journal of Pharmaceutical Research, 14(4), 1257-1266.[8]

Sources

- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. researchgate.net [researchgate.net]

- 5. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]

- 6. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 7. drugs.com [drugs.com]

- 8. In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jddtonline.info [jddtonline.info]

- 14. scialert.net [scialert.net]

- 15. wisdomlib.org [wisdomlib.org]

- 16. The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents | The Bioscan [thebioscan.com]

The Hydantoin Scaffold: A Privileged Structure in Modern Drug Discovery

A Senior Application Scientist's Guide to the Biological Activity of Hydantoin Derivatives

For researchers, scientists, and drug development professionals, the search for novel therapeutic agents is a continuous endeavor. Within the vast landscape of heterocyclic compounds, the hydantoin nucleus stands out as a "privileged structure," a molecular framework that has repeatedly demonstrated a remarkable capacity to interact with a diverse array of biological targets. This guide provides an in-depth technical exploration of the multifaceted biological activities of hydantoin derivatives, moving beyond a simple recitation of facts to offer field-proven insights into the causal relationships between chemical structure, biological function, and the experimental methodologies used to elucidate them.

The Enduring Legacy of Hydantoins in Neuroscience: Anticonvulsant Activity

The story of hydantoins in medicine is inextricably linked to the treatment of epilepsy. Phenytoin, a cornerstone antiepileptic drug, exemplifies the therapeutic potential of this chemical class.[1][2][3][4][5][6] Understanding the mechanism of action of phenytoin and its analogs provides a foundational understanding of how to probe the anticonvulsant potential of novel hydantoin derivatives.

Mechanism of Action: Stabilizing Neuronal Excitability

The primary anticonvulsant effect of hydantoin derivatives like phenytoin is mediated through the blockade of voltage-gated sodium channels in neurons.[3][7] This action is both use- and frequency-dependent, meaning the blocking effect is more pronounced on neurons that are firing rapidly, a hallmark of seizure activity.[3] By binding to the inactive state of the sodium channel, phenytoin slows the rate of recovery, thereby reducing the neuron's ability to sustain high-frequency firing.[7][8] This selective inhibition of aberrant neuronal activity, while preserving normal, lower-frequency transmission, is a key attribute of its clinical efficacy and relatively low sedative profile compared to earlier anticonvulsants like phenobarbital.[3]

Beyond the primary sodium channel blockade, evidence suggests that phenytoin also modulates other aspects of neuronal function, including enhancing the binding of calcium to phospholipids in the neuronal membrane, which contributes to overall membrane stabilization.[3]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity

The structural features of the hydantoin ring are critical for its anticonvulsant properties. The substitution pattern at the C-5 position is particularly important. A phenyl or other aromatic group at this position is essential for activity against generalized tonic-clonic seizures.[3][9] The presence of two phenyl groups at C-5, as seen in phenytoin, confers potent activity with minimal sedation.[3] In contrast, alkyl substituents at the C-5 position tend to introduce sedative properties.[3][9]

The following Graphviz diagram illustrates the key structural features of the hydantoin scaffold and the critical C-5 position for anticonvulsant activity.

Caption: Structure-Activity Relationship of Hydantoins for Anticonvulsant Activity.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

A cornerstone in the preclinical evaluation of anticonvulsant drugs is the Maximal Electroshock Seizure (MES) test. This model is highly predictive of efficacy against generalized tonic-clonic seizures in humans.

Objective: To assess the ability of a hydantoin derivative to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Methodology:

-

Animal Preparation: Adult male mice or rats are used. Animals are acclimatized to the laboratory environment for at least one week prior to testing.

-

Compound Administration: The test hydantoin derivative is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve or suspend the test compound. A positive control group (e.g., phenytoin) is also included.

-

Time to Peak Effect: The time of testing post-drug administration should correspond to the presumed time of peak effect of the compound, which may need to be determined in preliminary pharmacokinetic studies.

-

Electroshock Induction: At the designated time, a corneal electrode is used to deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice).

-

Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.

-

Data Analysis: The percentage of animals protected at each dose is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.

Self-Validation: The inclusion of a vehicle control group ensures that the observed effects are not due to the vehicle itself. The positive control group (phenytoin) validates the sensitivity of the assay. A clear dose-response relationship should be observed for the test compound.

Expanding the Therapeutic Reach: Antimicrobial and Anticancer Activities

While the anticonvulsant properties of hydantoins are well-established, contemporary research has unveiled their significant potential as antimicrobial and anticancer agents.[4][10] This versatility stems from the ability of the hydantoin scaffold to be functionalized at multiple positions, allowing for the generation of derivatives with diverse pharmacophores.

Antimicrobial Hydantoins: A Renewed Weapon Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a critical global health challenge. Hydantoin derivatives have emerged as a promising class of antimicrobial agents, with some acting as alternatives to conventional antibiotics.[10] Nitrofurantoin, a hydantoin derivative, has long been used to treat urinary tract infections.[2][11][12] More recent research has focused on developing novel hydantoin-based compounds with broad-spectrum activity.[13]

Mechanisms of Antimicrobial Action:

The antimicrobial mechanisms of hydantoin derivatives are often multifaceted, which may contribute to their low rates of resistance development.[12] These mechanisms can include:

-

Disruption of Bacterial Membranes: Some hydantoin derivatives are designed to mimic natural host-defense peptides, leading to the permeabilization and disruption of bacterial cell membranes.[12][13]

-

Inhibition of Ergosterol Synthesis: In fungi, certain hydantoins can interfere with the synthesis of ergosterol, a critical component of the fungal cell membrane, leading to cell lysis.[10]

-

Damage to Bacterial DNA: Some derivatives can induce damage to bacterial DNA.[12]

-

Inhibition of Bacterial Enzymes: Hydantoins can bind to and inhibit the function of essential bacterial enzymes.[12]

The following diagram illustrates the general workflow for evaluating the antimicrobial activity of novel hydantoin derivatives.

Caption: Experimental Workflow for Antimicrobial Evaluation of Hydantoins.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a hydantoin derivative that inhibits the visible growth of a microorganism.

Methodology:

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.

-

Compound Dilution: The hydantoin derivative is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without compound) and negative (broth only) growth controls are included. A known antibiotic can be used as a positive control for the assay.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Hydantoins: Targeting Cell Proliferation and Survival

The hydantoin scaffold is also a key feature in several anticancer drugs, including nilutamide, enzalutamide, and apalutamide.[14] These drugs primarily function as androgen receptor antagonists in the treatment of prostate cancer. Beyond this, a wide range of hydantoin derivatives have demonstrated promising anticancer activities through various mechanisms.[10][14]

Mechanisms of Anticancer Action:

-

Induction of Apoptosis: Many anticancer hydantoins exert their effects by triggering programmed cell death, or apoptosis, in cancer cells.[10]

-